

In-Depth Technical Guide: The Primary Target of GS-462808

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Compound of Interest

Compound Name: GS-462808

Cat. No.: B15494544

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Core Summary

GS-462808 is a potent and selective inhibitor of the late sodium current ($I_{Na,late}$) mediated by the cardiac voltage-gated sodium channel Nav1.5.^{[1][2][3]} This technical guide provides a comprehensive overview of the primary target of **GS-462808**, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for characterization, and the key signaling pathways involved in the regulation of its target.

Primary Target and Mechanism of Action

The primary molecular target of **GS-462808** is the late component of the cardiac sodium current ($I_{Na,late}$), which is produced by the Nav1.5 channel.^{[1][2][3]} Under normal physiological conditions, the vast majority of Nav1.5 channels rapidly inactivate after opening, contributing to the initial upstroke of the cardiac action potential (the peak sodium current, $I_{Na,peak}$). However, a small fraction of these channels can re-open during the plateau phase of the action potential, generating a sustained or "late" sodium current.^{[3][4]}

In pathological conditions such as myocardial ischemia and heart failure, the magnitude of $I_{Na,late}$ can be significantly enhanced. This increased inward current can lead to intracellular sodium and calcium overload, prolong the action potential duration, and promote early afterdepolarizations, thereby contributing to cardiac arrhythmias.

GS-462808 selectively inhibits this pathological $I_{Na,late}$ with significantly less effect on the peak sodium current.[3] This selectivity is crucial as it allows for the targeting of the detrimental late current without significantly affecting the normal cardiac conduction that relies on the peak current.

Quantitative Data

The inhibitory potency of **GS-462808** on the late sodium current and its selectivity over other currents have been quantified in preclinical studies.

Parameter	Value	Channel/Current	Notes
IC50	1.9 μ M	$I_{Na,late}$ (Nav1.5)	Half-maximal inhibitory concentration for the late sodium current.[3][5]
% Inhibition	10% at 10 μ M	$I_{Na,early}$ (Nav1.5)	Demonstrates selectivity for the late current over the early (peak) current.[3][5]
% Inhibition	8%	Nav1.1 peak current	Indicates selectivity for the cardiac isoform (Nav1.5) over neuronal isoforms.[3][5]

Experimental Protocols

The characterization of **GS-462808**'s inhibitory effect on the late sodium current is primarily achieved through electrophysiological techniques, specifically the whole-cell patch-clamp method.

Protocol for Measuring Late Sodium Current ($I_{Na,late}$) Inhibition

This protocol is a representative method for determining the IC₅₀ of a compound like **GS-462808** on the late sodium current in a heterologous expression system (e.g., HEK293 cells stably expressing human Nav1.5).

1. Cell Preparation:

- Culture HEK293 cells stably transfected with the human SCN5A gene (encoding Nav1.5) under standard conditions.
- On the day of the experiment, detach cells using a non-enzymatic solution and re-plate them at a low density on glass coverslips.

2. Solutions:

- Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH.
- External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
- Compound Preparation: Prepare a stock solution of **GS-462808** in DMSO. Serially dilute the stock solution in the external solution to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all conditions (typically ≤0.1%).

3. Electrophysiological Recording:

- Use a patch-clamp amplifier and data acquisition system.
- Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
- Obtain a high-resistance (>1 GΩ) seal on a single cell (giga-seal).
- Rupture the cell membrane to achieve the whole-cell configuration.
- Compensate for series resistance to minimize voltage errors.

4. Voltage-Clamp Protocol:

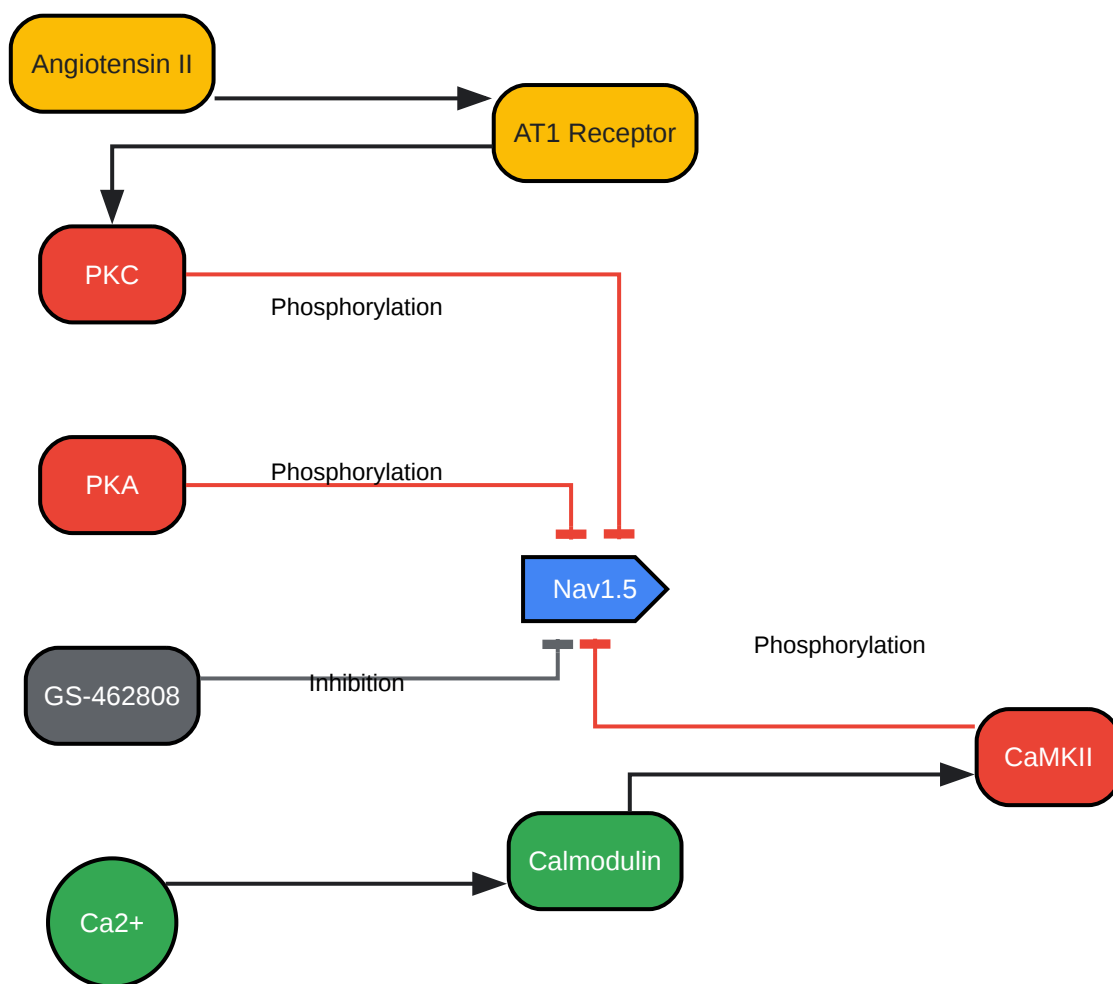
- Hold the cell membrane potential at -120 mV.
- Apply a depolarizing pulse to -20 mV for 500 ms to elicit both the peak and late sodium currents.
- Repeat this pulse at a low frequency (e.g., 0.1 Hz) to allow for full channel recovery between pulses.
- The late sodium current is typically measured as the mean current during the last 100-200 ms of the depolarizing pulse.

5. Data Analysis:

- Record baseline currents in the external solution.
- Perfuse the cell with increasing concentrations of **GS-462808**, allowing the current to reach a steady-state at each concentration.
- Measure the amplitude of the late sodium current at each concentration and normalize it to the baseline current.
- Plot the normalized current as a function of the compound concentration and fit the data to a Hill equation to determine the IC₅₀ value.

Visualizations

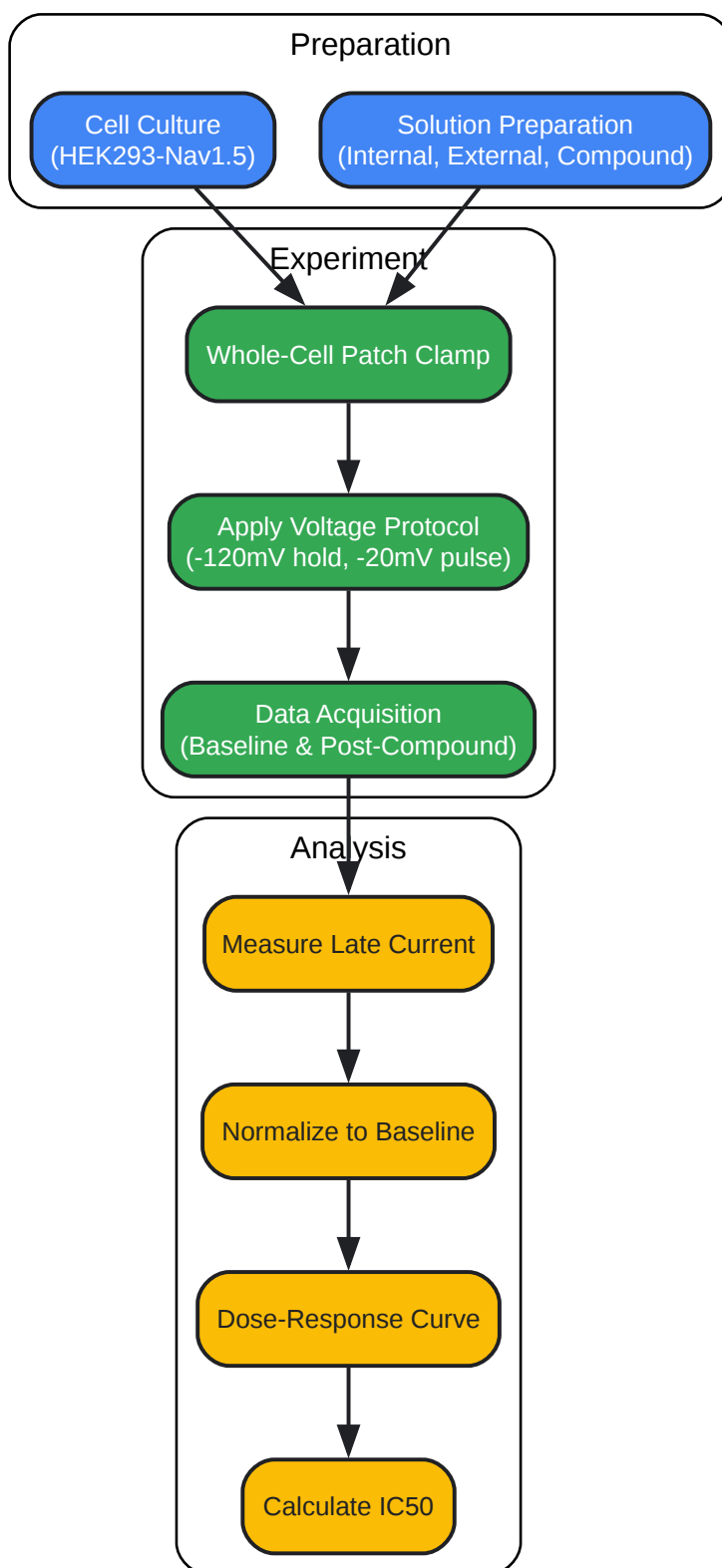
Signaling Pathway of Nav1.5 Late Current Regulation



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Caption: Regulation of Nav1.5 late sodium current.

Experimental Workflow for IC50 Determination



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Caption: Workflow for IC₅₀ determination of **GS-462808**.

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